molecular formula C9H19Br2N B1448233 2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide CAS No. 1803597-14-9

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide

Cat. No. B1448233
M. Wt: 301.06 g/mol
InChI Key: KKRGMWWQOQRXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide, also known as 2-BMP, is an organic compound that is widely used in scientific research. It is a brominated derivative of piperidine and is used as a reagent to synthesize other compounds. As a reagent, it can be used to form amides, ketones, and other compounds. In addition, it can be used to catalyze the formation of imines, and is also used in organic synthesis and biochemistry.

Mechanism Of Action

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is used as a reagent in the synthesis of various compounds. It works by forming a palladium-catalyzed cross-coupling reaction with the 1-bromopropane, resulting in the formation of 2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide. The reaction is highly selective and can be used to synthesize a variety of compounds.

Biochemical And Physiological Effects

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide has not been tested for its biochemical and physiological effects. Therefore, it is not known if it has any significant effects on the body.

Advantages And Limitations For Lab Experiments

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is a useful reagent for organic synthesis and biochemistry. It is highly selective and can be used to synthesize a variety of compounds. However, it is important to note that it is a highly reactive compound and should be handled with care.

Future Directions

In the future, 2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide could be used in the synthesis of more complex molecules, such as peptides and other biomolecules. It could also be used in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to determine its biochemical and physiological effects. Finally, it could be used in the development of new catalysts for organic synthesis.

Scientific Research Applications

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide is widely used in scientific research, especially in the fields of organic synthesis and biochemistry. It is used as a reagent to synthesize a variety of compounds, such as amides, ketones, and other compounds. It can also be used as a catalyst in the formation of imines. In addition, it is used in the synthesis of peptides and other biomolecules.

properties

IUPAC Name

2-(bromomethyl)-1-propan-2-ylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-8(2)11-6-4-3-5-9(11)7-10;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRGMWWQOQRXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-(propan-2-yl)piperidine hydrobromide

CAS RN

1803597-14-9
Record name Piperidine, 2-(bromomethyl)-1-(1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803597-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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